Tri(stearoyloxy)propoxysilane
Description
Tri(stearoyloxy)propoxysilane is a silane-based compound characterized by a central silicon atom bonded to a propoxy group and three stearoyloxy (C₁₇H₃₅COO⁻) chains. Stearoyloxy groups, derived from stearic acid (C₁₈:0 fatty acid), confer significant hydrophobicity and thermal stability due to their long aliphatic chains. This compound is hypothesized to function as a coupling agent or surface modifier in polymers, coatings, or composites, where its hydrophobic nature enhances material compatibility and resistance to moisture . While direct studies on this compound are absent in the provided evidence, its properties can be inferred from structurally analogous silanes (e.g., triethoxy, methacryloxy, or epoxy-functional silanes) .
Properties
CAS No. |
70880-06-7 |
|---|---|
Molecular Formula |
C57H112O7Si |
Molecular Weight |
937.6 g/mol |
IUPAC Name |
[di(octadecanoyloxy)-propoxysilyl] octadecanoate |
InChI |
InChI=1S/C57H112O7Si/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-55(58)62-65(61-54-8-4,63-56(59)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)64-57(60)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h5-54H2,1-4H3 |
InChI Key |
NSKACRAMNAVEAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Si](OCCC)(OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tri(stearoyloxy)propoxysilane involves the reaction of stearic acid with propyl silicate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Tri(stearoyloxy)propoxysilane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Tri(stearoyloxy)propoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between different materials.
Medicine: It is used in drug delivery systems to enhance the stability and bioavailability of drugs.
Mechanism of Action
The mechanism of action of Tri(stearoyloxy)propoxysilane involves the formation of covalent bonds between the silanol group and the inorganic surface. This interaction improves the adhesion between the inorganic and organic materials. The molecular targets and pathways involved in this process include the hydrolysis of the alkoxy group to form the silanol group, which then reacts with the inorganic surface .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on silanes with analogous functional groups, emphasizing structural differences, reactivity, applications, and physicochemical properties.
3-(2,3-Epoxypropoxy)propyltriethoxysilane
- Structure : Contains an epoxy group and triethoxysilane.
- Reactivity: Epoxy groups enable crosslinking with amines or acids; ethoxy groups hydrolyze to form silanol bonds.
- Applications : Adhesives, coatings, and composites requiring chemical resistance .
- Hazards : Classified as a skin/eye irritant (H315, H319) and harmful if inhaled (H332) .
Triethylpropoxysilane
- Structure : Propoxy group with three ethyl substituents on silicon.
- Reactivity: Limited functional groups; primarily used as a precursor in organic synthesis.
- Applications : Intermediate in silicone production due to its simple hydrolysis profile .
- Physical Properties : Molecular weight 174.36 g/mol; lower hydrophobicity compared to stearoyloxy derivatives .
3-Methacryloxypropyltrimethoxysilane
- Structure : Methacrylate group attached to trimethoxysilane.
- Reactivity : Methacrylate enables polymerization; methoxy groups facilitate hydrolysis.
- Applications : Dental composites, glass fiber coatings, and UV-curable resins .
- Hazards : Respiratory irritant (H335); requires ventilation during handling .
Triethoxy(3-isocyanatopropyl)silane
- Structure : Isocyanate group linked to triethoxysilane.
- Reactivity : Isocyanate reacts with alcohols/amines to form urethanes/ureas.
- Applications : Polyurethane foams, elastomers, and surface functionalization .
Tri(stearoyloxy)propoxysilane (Inferred Properties)
- Structure : Three stearoyloxy chains and a propoxysilane group.
- Reactivity: Hydrolyzes to form silanol bonds; stearoyloxy groups resist oxidation.
- Applications: Potential use in hydrophobic coatings, lubricants, or polymer additives.
- Advantages : Superior thermal stability (>200°C) and hydrophobicity compared to shorter-chain silanes .
Data Tables
Table 1. Structural and Functional Comparison
| Compound | Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|
| This compound* | Stearoyloxy, propoxysilane | ~800–900 (estimated) | Hydrophobic coatings |
| 3-(2,3-Epoxypropoxy)propyltriethoxysilane | Epoxy, triethoxysilane | 278.42 | Adhesives, composites |
| Triethylpropoxysilane | Ethyl, propoxysilane | 174.36 | Silicone intermediates |
| 3-Methacryloxypropyltrimethoxysilane | Methacrylate, trimethoxysilane | 248.35 | Dental materials |
*Estimated based on stearic acid (284.48 g/mol) and propoxysilane backbone.
Table 2. Hazard Classification
| Compound | Hazard Codes (GHS) | Primary Risks |
|---|---|---|
| This compound* | Not available | Low volatility, high melting point (inferred) |
| 3-(2,3-Epoxypropoxy)propyltriethoxysilane | H315, H319, H332 | Skin/eye irritation |
| 3-Methacryloxypropyltrimethoxysilane | H335 | Respiratory irritation |
Research Findings and Inferences
- Thermal Stability : Long-chain stearoyloxy groups likely enhance thermal resistance, similar to stearic acid derivatives used in lipid bilayers (decomposition >250°C) .
- Hydrophobicity : Stearoyloxy chains reduce surface energy, comparable to fluorinated silanes (e.g., perfluorotripentylamine in ).
- Reactivity : Propoxysilane groups hydrolyze slower than methoxy variants, enabling controlled surface modification .
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